

Application Notes and Protocols for Lyso Flipper-TR® in HeLa Cells

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Compound of Interest

Compound Name: Lyso Flipper-TR 29

Cat. No.: B12386887

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This document provides a comprehensive, step-by-step guide for utilizing Lyso Flipper-TR®, a fluorescent probe designed to measure membrane tension specifically in the lysosomes of live HeLa cells.

Introduction

Lyso Flipper-TR® is a powerful tool for investigating the mechanobiology of lysosomes. This fluorescent probe intercalates into the lysosomal membrane, and its fluorescence lifetime is directly proportional to the membrane tension. An increase in membrane tension leads to a longer fluorescence lifetime, which can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM). This allows for the investigation of lysosomal membrane dynamics in various cellular processes and in response to pharmacological agents.

Principle of Action: The Lyso Flipper-TR® probe's design features a mechanophore that changes its conformation in response to the physical state of the lipid bilayer. In a more fluid, lower-tension membrane, the probe is in a twisted conformation, resulting in a shorter fluorescence lifetime. Conversely, in a more tightly packed, higher-tension membrane, the probe becomes more planar, leading to a longer fluorescence lifetime.^[1]

Data Presentation

The following table summarizes the expected fluorescence lifetime values for Lyso Flipper-TR® in HeLa cells under different experimental conditions.

Condition	Cell Type	Treatment	Average Fluorescence Lifetime (τ_1)	Expected Change
Control	HeLa	Isotonic Medium	~3.7 ns ^[1]	Baseline
Hyperosmotic Shock	HeLa	0.5 M Sucrose	Decrease of 0.3-0.4 ns ^[1]	Decreased Membrane Tension

Experimental Protocols

HeLa Cell Culture

A standard protocol for the culture of adherent HeLa cells is as follows:

Materials:

- HeLa cell line
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Cell culture flasks (T-25 or T-75)
- 6-well plates or 35 mm glass-bottom dishes for microscopy
- Incubator (37°C, 5% CO₂)

Procedure:

- Maintenance: Culture HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Passaging: When cells reach 80-90% confluency, passage them to maintain optimal growth.
 - Aspirate the culture medium.
 - Wash the cell monolayer once with sterile PBS.
 - Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until the cells detach.
 - Neutralize the trypsin by adding 6-8 mL of complete culture medium.
 - Gently pipette the cell suspension up and down to create a single-cell suspension.
 - Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new culture flask containing pre-warmed medium.
- Seeding for Experiments: For imaging experiments, seed HeLa cells onto 35 mm glass-bottom dishes or into 6-well plates containing sterile glass coverslips. A typical seeding density is $1-2 \times 10^5$ cells per dish/well to achieve 60-70% confluency on the day of the experiment.

Staining with Lyso Flipper-TR®

Materials:

- Lyso Flipper-TR® probe
- Anhydrous Dimethyl Sulfoxide (DMSO)
- HeLa cells cultured on glass-bottom dishes or coverslips
- Complete cell culture medium (DMEM with 10% FBS)

Procedure:

- **Stock Solution Preparation:** Prepare a 1 mM stock solution of Lyso Flipper-TR® in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
- **Staining Solution Preparation:** On the day of the experiment, dilute the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed complete cell culture medium.
- **Cell Staining:**
 - Remove the culture medium from the HeLa cells.
 - Add the staining solution to the cells.
 - Incubate for 15-30 minutes at 37°C in the dark.
- **Washing (Optional):** The probe is only fluorescent in membranes, so washing is not strictly necessary. However, for some applications, you can gently wash the cells once with fresh, pre-warmed culture medium before imaging.
- **Imaging:** Proceed immediately to FLIM imaging.

Fluorescence Lifetime Imaging Microscopy (FLIM)

Instrumentation:

- A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).
- Pulsed laser excitation source (e.g., 488 nm).
- Emission filter (e.g., 580/60 nm bandpass).

Acquisition Parameters:

- **Excitation Wavelength:** 488 nm
- **Emission Collection:** 550-650 nm
- **Laser Power:** Use the lowest possible laser power to avoid phototoxicity.

- Acquisition Time: Collect photons until a sufficient number is acquired for robust fitting of the fluorescence decay curve (typically 1000-10,000 photons in the peak channel).

Data Analysis

- Fluorescence Decay Curve Fitting: The fluorescence decay data for each pixel or region of interest (ROI) is fitted with a bi-exponential decay model:

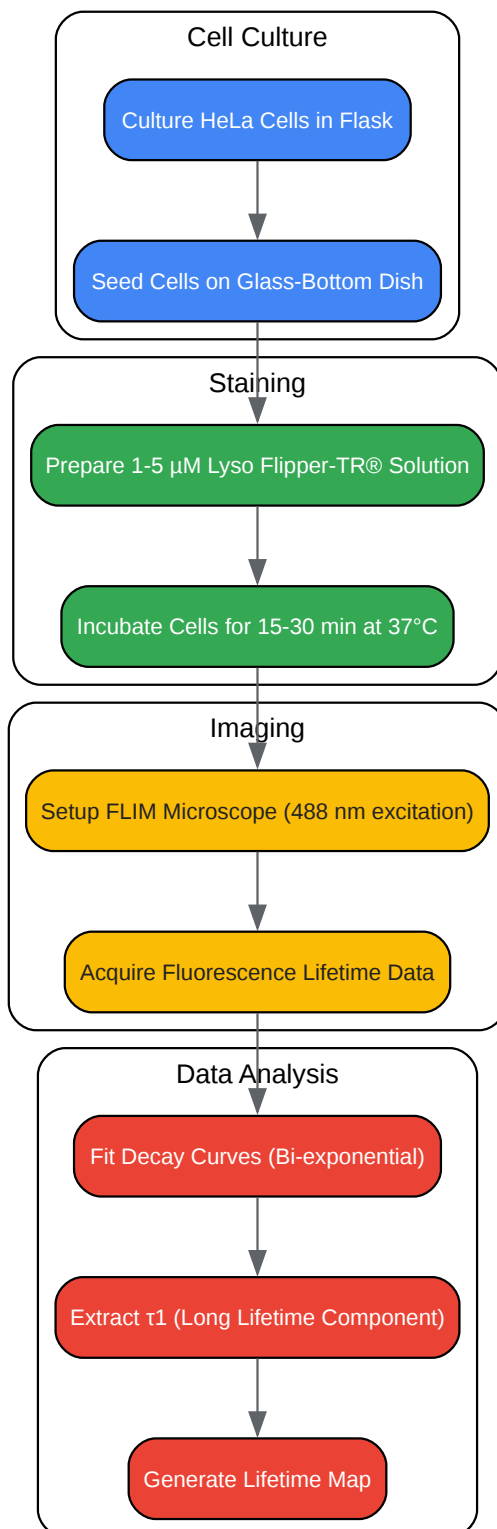
$$I(t) = A_1 e^{-t/\tau_1} + A_2 e^{-t/\tau_2}$$

Where $I(t)$ is the intensity at time t , A_1 and A_2 are the amplitudes, and τ_1 and τ_2 are the fluorescence lifetimes of the two components.

- Membrane Tension Readout: The longer lifetime component, τ_1 , is used to report on the lysosomal membrane tension. A longer τ_1 indicates higher membrane tension.[\[1\]](#)
- Image Generation: Generate a pseudo-colored FLIM map where the color of each pixel corresponds to its τ_1 value. This provides a visual representation of the spatial distribution of lysosomal membrane tension within the cells.

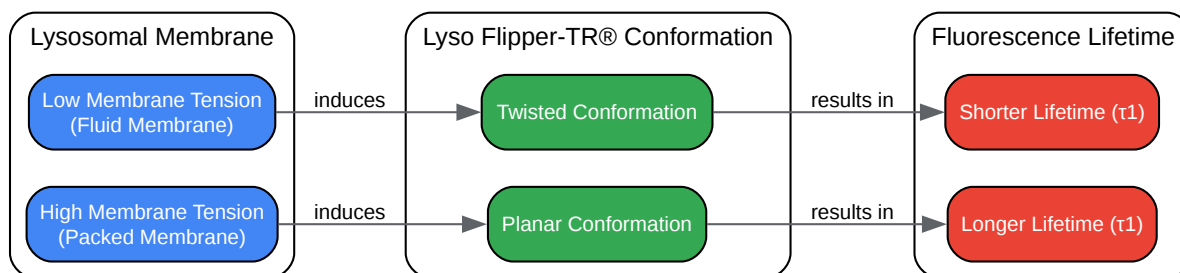
Visualizations

Experimental Workflow for Lyso Flipper-TR® in HeLa Cells

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Caption: A step-by-step workflow for using Lyso Flipper-TR® in HeLa cells.

Mechanism of Lyso Flipper-TR® in Measuring Lysosomal Membrane Tension

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Caption: Signaling pathway of Lyso Flipper-TR® in response to membrane tension.

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References

- 1. spirochrome.com [spirochrome.com]
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